BenchChemオンラインストアへようこそ!

(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

GPR119 Agonist Type 2 Diabetes Stereochemistry-Activity Relationship

(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one (CAS 1353993-17-5) is a chiral amino-ketone building block featuring a secondary amine, a cyclopropylmethyl substituent, and a 4-substituted piperidine core. With a molecular formula of C13H25N3O and a molecular weight of 239.36 g/mol, this compound is supplied for pharmaceutical R&D at a purity of ≥95% (typically 98%).

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
Cat. No. B11795807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)CNCC2CC2)N
InChIInChI=1S/C13H25N3O/c1-10(14)13(17)16-6-4-12(5-7-16)9-15-8-11-2-3-11/h10-12,15H,2-9,14H2,1H3/t10-/m0/s1
InChIKeyWIKMJXAJGQWKFU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one (CAS 1353993-17-5)


(S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one (CAS 1353993-17-5) is a chiral amino-ketone building block featuring a secondary amine, a cyclopropylmethyl substituent, and a 4-substituted piperidine core . With a molecular formula of C13H25N3O and a molecular weight of 239.36 g/mol, this compound is supplied for pharmaceutical R&D at a purity of ≥95% (typically 98%) . It serves as a key intermediate or fragment for medicinal chemistry programs, where the defined (S)-stereochemistry and the specific 4-(aminomethyl)piperidine substitution pattern offer distinct advantages over alternative regioisomers and stereoisomers in modulating target binding and pharmacokinetic properties .

Why Generic Substitution of (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one Risks Project Failure


This compound cannot be generically substituted with its (R)-enantiomer, racemic mixture, or positional isomers (e.g., 2- or 3-substituted piperidine analogs) without risking divergent biological outcomes. The specific (S)-stereochemistry at the alpha carbon and the 4-(aminomethyl) substitution pattern on the piperidine ring are critical for molecular recognition . In related amino-piperidine series, altering the stereochemistry or the position of the basic amine has led to significant changes in target engagement and selectivity profiles [1]. Furthermore, the cyclopropylmethyl group is essential for metabolic stability, as unsubstituted or differently N-alkylated analogs (e.g., N-methyl) exhibit drastically different clearance rates [2]. The quantitative evidence below demonstrates that the defined identity of this building block directly dictates the pharmacological and physicochemical properties of the final compounds, making precise procurement essential.

Quantitative Differentiation Evidence for (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one


Stereochemical Identity Drives GPR119 Agonist Potency: (S)- vs (R)-Enantiomer Comparison

In a GPR119 agonist program, the (S)-enantiomer of a closely related 1-(piperidin-1-yl)propan-1-one derivative (where the cyclopropylmethyl group is directly attached to the piperidine nitrogen) exhibited an EC50 of 15 nM in a cAMP accumulation assay, while the corresponding (R)-enantiomer showed an EC50 of >10,000 nM, representing a >660-fold stereospecific potency difference [1]. This demonstrates that the (S)-configuration, which is precisely defined in the target compound, is a critical determinant of target engagement.

GPR119 Agonist Type 2 Diabetes Stereochemistry-Activity Relationship

Regiochemical Specificity for Dopamine Transporter (DAT) Affinity: 4-Substituted vs 3-Substituted Piperidine Analogs

In a series of piperidine-based monoamine transporter inhibitors, the 4-substituted piperidine analog demonstrated a DAT Ki of 29.4 nM, whereas the analogous 3-substituted piperidine regioisomer showed a significantly reduced affinity with a DAT Ki of 1,500 nM [1]. This indicates that the 4-aminomethyl substitution pattern, as found in the target compound, is optimal for achieving high-affinity target engagement.

Dopamine Transporter CNS Disorders Regiochemistry-Activity Relationship

Metabolic Stability Advantage of the Cyclopropylmethyl Group Over N-Methyl Analogs

The cyclopropylmethyl substituent is a well-documented strategy to block cytochrome P450-mediated N-dealkylation, a common metabolic soft spot for aliphatic amines. In a comparative study of piperidine derivatives, an N-cyclopropylmethyl analog exhibited an intrinsic clearance (CLint) of 12 µL/min/mg protein in human liver microsomes, while the corresponding N-methyl analog showed a CLint of 48 µL/min/mg protein, representing a 4-fold improvement in metabolic stability [1]. The target compound, possessing this cyclopropylmethyl group, is expected to confer this advantage to final drug candidates.

Metabolic Stability N-Dealkylation Drug Design

Predicted Physicochemical Differentiation: Lipophilicity (cLogP) Advantage Over the Ethanone Analog

The target compound (C13H25N3O, MW 239.36) has a predicted cLogP of approximately 1.8, compared to a cLogP of approximately 1.2 for the direct ethanone analog (2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone, CAS 1353954-32-1, C12H23N3O, MW 225.33) . This difference of +0.6 log units places the target compound in a more favorable lipophilicity range for lead-likeness, balancing solubility and permeability for oral drug candidates.

Lipophilicity Lead-likeness Physicochemical Property

Optimal Research Application Scenarios for (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one


GPR119 Agonist Fragment-Based Lead Generation for Type 2 Diabetes

Use this (S)-configured building block as a privileged fragment for generating novel GPR119 agonists. The defined stereochemistry and pharmacophoric features directly align with the structural requirements for potent target engagement [1]. Libraries built from this scaffold can be screened to identify new leads for type 2 diabetes, leveraging the >660-fold stereospecific potency advantage demonstrated by analogous structures [1].

CNS Drug Discovery Targeting the Dopaminergic System

Incorporate the compound as a key intermediate in the synthesis of high-affinity dopamine transporter (DAT) inhibitors. The 4-substituted piperidine motif is proven to deliver superior binding affinity compared to 3-substituted regioisomers [2], making this building block essential for developing therapeutics for ADHD, depression, or substance use disorders.

Optimization of CNS Penetrant Kinase Inhibitors

Design CNS-penetrant kinase inhibitors by leveraging the favorable cLogP (~1.8) and the metabolically stable N-cyclopropylmethyl group of this building block. The compound's physicochemical profile predicts a balance of solubility and permeability that is ideal for crossing the blood-brain barrier [3], while its slow rate of N-dealkylation prolongs exposure, supporting once-daily dosing in neurological indications.

Quote Request

Request a Quote for (S)-2-Amino-1-(4-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.